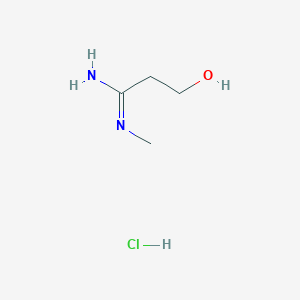

3-Hydroxy-N-methylpropanimidamide hydrochloride

Description

Properties

IUPAC Name |

3-hydroxy-N'-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-6-4(5)2-3-7;/h7H,2-3H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREHGAJNIDUAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(CCO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-methylpropanimidamide hydrochloride typically involves the reaction of 3-amino-3-(methylamino)prop-2-en-1-ol with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 3-amino-3-(methylamino)prop-2-en-1-ol and hydrochloric acid.

Reaction Conditions: Controlled temperature and pH.

Product Formation: This compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control systems to ensure high yield and purity. The process may include steps such as:

Raw Material Handling: Ensuring the purity and availability of starting materials.

Reaction Monitoring: Using sensors and control systems to monitor reaction parameters.

Product Isolation: Employing techniques such as crystallization or filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-methylpropanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

Reduction Products: Amines.

Substitution Products: Ethers or esters.

Scientific Research Applications

3-Hydroxy-N-methylpropanimidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidamide group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Structural Variations: Substituent Effects: The hydroxyl group in 3-hydroxy-N-methylpropanimidamide enhances polarity compared to the chloro or sulphamyl groups in analogs like N-sulphamyl-3-chloropropionamidine . This may reduce lipophilicity and alter membrane permeability. Amidine vs. Amide: Amidines (e.g., 3-hydroxy-N-methylpropanimidamide) are more basic than amides (e.g., 3-amino-N-butyl-N-methylpropanamide), affecting their interaction with biological targets .

- Pharmacological Potential: Compounds with N-hydroxy groups (e.g., N-(4-chlorophenyl)-N-hydroxypropanamide) exhibit radical-scavenging activity, suggesting antioxidant applications . Chlorinated analogs (e.g., N-sulphamyl-3-chloropropionamidine) may target enzymes or receptors via electrophilic interactions .

- Safety and Stability: Safety data sheets for 3-amino-N-butyl-N-methylpropanamide highlight handling precautions, indicating higher reactivity or toxicity compared to the hydroxylated analog .

Key Research Findings

Synthetic Utility : Amidines like 3-hydroxy-N-methylpropanimidamide are pivotal in Ugi reactions and polyimide synthesis, where purity and substituent choice dictate reaction efficiency .

Biological Activity : Hydroxamic acid derivatives (e.g., N-hydroxypropanamides) demonstrate antioxidant and chelating properties, whereas sulphamyl/chloro-substituted amidines may act as enzyme inhibitors .

Physicochemical Properties : The hydrochloride salt form improves water solubility across all analogs, critical for formulation in drug development .

Biological Activity

3-Hydroxy-N-methylpropanimidamide hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant and antibacterial properties, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

This compound has a molecular formula of C₄H₁₃ClN₂O and a molecular weight of approximately 138.59 g/mol. The presence of a hydroxyl group (-OH) attached to the propanimidamide structure contributes to its solubility in water and enhances its reactivity in biological systems.

Biological Activity

1. Antioxidant Activity

Preliminary studies suggest that this compound exhibits moderate to strong antioxidant activity. This property is significant as antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents. The effectiveness of the compound varies with concentration and specific test conditions.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in oxidative stress response and microbial defense mechanisms.

Applications in Pharmaceutical Research

This compound serves as a precursor in the synthesis of biologically active natural products and their analogs. Its unique structural features allow for modifications aimed at enhancing efficacy or reducing toxicity in drug development.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Hydroxy-2-methylpropanimidamide hydrochloride | 3619-62-3 | Similar structure but lacks the N-methyl group. |

| 2-Methoxy-N'-methylpropanimidamide hydrochloride | 2094608-81-6 | Contains a methoxy group instead of hydroxyl. |

| N-Methylpropanimidamide | 28100-88-1 | Lacks hydroxyl group; primarily an amine structure. |

The presence of the hydroxyl group in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological activity compared to others lacking this functional group.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Study on Antioxidant Effects : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .

- Antibacterial Efficacy : A series of tests against common bacterial strains revealed that the compound exhibited varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.